beta-Methylcholine Iodide

描述

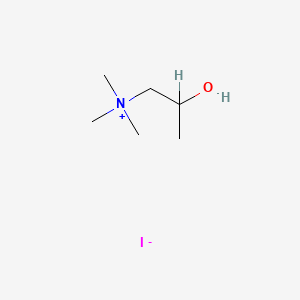

beta-Methylcholine Iodide, also known as 2-hydroxy-N,N,N-trimethylpropan-1-aminium iodide, is a quaternary ammonium compound. It is a derivative of choline, a vital nutrient that plays a significant role in various biological processes. This compound is primarily used in scientific research due to its unique chemical properties and biological activities .

准备方法

Synthetic Routes and Reaction Conditions

beta-Methylcholine Iodide can be synthesized through the reaction of choline with methyl iodide. The reaction typically involves the following steps:

Starting Materials: Choline and methyl iodide.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Procedure: Choline is dissolved in water, and methyl iodide is added dropwise with constant stirring. The reaction mixture is then allowed to react for several hours.

Isolation: The product, methylcholine iodide, is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of methylcholine iodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Reactors: Use of large reactors to accommodate the increased volume of reactants.

Controlled Addition: Controlled addition of methyl iodide to prevent side reactions.

Purification: Advanced purification techniques such as chromatography to achieve high purity.

化学反应分析

Types of Reactions

beta-Methylcholine Iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reaction is typically carried out in an aqueous medium at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield choline, while oxidation with potassium permanganate can produce various oxidized derivatives .

科学研究应用

Beta-Methylcholine Iodide acts as an agonist at muscarinic acetylcholine receptors, mimicking the action of acetylcholine. This property is crucial for:

- Neurotransmission Studies : It helps in understanding cholinergic signaling pathways and their implications in physiological processes.

- Pharmacological Research : Investigations into its binding affinity and activity at muscarinic receptors provide insights into potential therapeutic effects.

Applications in Research

-

Pharmacological Studies

- Investigating the role of cholinergic signaling in various diseases, including neurodegenerative disorders.

- Evaluating the effects of this compound on muscle contraction and neurotransmitter release.

- Neuroimaging

- Microbial Research

- Therapeutic Development

Case Study 1: PET Imaging of Brain Tumors

A study involving 24 patients with malignant brain tumors demonstrated that [^11C]choline derived from this compound provided high uptake images of tumors during PET scans. The results indicated significant tumor-to-normal brain uptake ratios, facilitating accurate tumor visualization and assessment .

Case Study 2: Gut Microbiome Interaction

Research focused on the development of microbial choline TMA lyase inhibitors highlighted this compound's potential as a tool drug. The compound's reactivity was exploited to create inhibitors that effectively reduced thrombus formation rates in animal models .

作用机制

beta-Methylcholine Iodide exerts its effects through interaction with muscarinic receptors in the nervous system. It acts as a cholinergic agonist, mimicking the action of acetylcholine. The compound binds to muscarinic receptors, leading to the activation of G-proteins and subsequent intracellular signaling pathways. This results in various physiological responses, including muscle contraction and neurotransmitter release .

相似化合物的比较

beta-Methylcholine Iodide is similar to other quaternary ammonium compounds such as:

Acetylcholine: A neurotransmitter with similar structure and function.

Methacholine: A synthetic choline ester used in diagnostic tests for asthma.

Bethanechol: A cholinergic agonist used to treat urinary retention

Uniqueness

This compound is unique due to its specific interaction with muscarinic receptors and its stability compared to other choline derivatives. Its ability to undergo various chemical reactions also makes it a valuable compound in research and industrial applications .

生物活性

Beta-Methylcholine Iodide (also known as acetyl-β-methylcholine iodide) is a synthetic quaternary ammonium compound that exhibits significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Overview of this compound

Chemical Structure and Properties :

- Molecular Formula : C8H18INO2

- Molecular Weight : 293.14 g/mol

- Chemical Structure : The compound features a quaternary ammonium structure, which enhances its solubility in water and its interaction with biological membranes.

This compound mimics the action of acetylcholine, a key neurotransmitter in the nervous system. It primarily interacts with muscarinic receptors, leading to various physiological responses:

- Receptor Activation : Upon binding to muscarinic receptors, this compound activates G-proteins, resulting in downstream signaling cascades that influence muscle contraction, glandular secretion, and neurotransmitter release.

- Physiological Effects : The activation of muscarinic receptors can lead to increased salivation, bronchoconstriction, and modulation of heart rate, depending on the receptor subtype involved.

Pharmacological Studies

This compound has been extensively studied for its role in pharmacology. Its agonistic properties at muscarinic receptors make it valuable for understanding cholinergic signaling pathways:

- Neurotransmission Studies : Research has shown that this compound can effectively stimulate neurotransmitter release in various tissues, providing insights into cholinergic transmission and its implications in diseases such as Alzheimer's.

- Bronchodilation Research : Studies have utilized this compound to assess bronchoconstriction responses in lung tissues. It has been used to investigate the efficacy of potential bronchodilators in preclinical models .

Case Studies

- Salivary Secretion Investigation :

- Ex Vivo Models :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methacholine Iodide | C8H18INO2 | Used primarily as a bronchoconstrictor; two methyl groups on nitrogen. |

| Acetylcholine | C7H16NO2 | A natural neurotransmitter; involved in muscle activation and memory functions. |

| Trimethylamine N-oxide | C3H9NO | Affects neurological functions but lacks quaternary structure. |

属性

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILINVEQJRMPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437571 | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-50-5, 60154-19-0 | |

| Record name | Methylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methylcholine iodide interact with its target and what are the downstream effects?

A1: Methylcholine iodide, specifically acetyl-β-methylcholine iodide (also known as methacholine), acts as a muscarinic receptor agonist. [, ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to various downstream effects depending on the receptor subtype and its location. For instance, in the salivary glands, stimulation of muscarinic receptors by methacholine triggers increased saliva production. [, , ]

Q2: What is the role of methylcholine iodide in studying salivary secretion?

A2: Researchers have utilized methylcholine iodide to investigate salivary gland function in both healthy individuals and those with conditions like rheumatoid arthritis. [, ] By intravenously administering acetyl-β-methylcholine iodide and measuring salivary flow rate, researchers can assess the responsiveness of salivary glands to cholinergic stimulation. This helps in understanding the potential causes of dry mouth (xerostomia) and evaluating the effects of diseases or medications on salivary gland function.

Q3: What insights have been gained from using methylcholine iodide in studying patients with rheumatoid arthritis?

A3: Research using acetyl-β-methylcholine iodide has shown that individuals with rheumatoid arthritis tend to have lower parotid gland secretory rates compared to healthy controls when stimulated with both citric acid and methacholine. [] This suggests potential involvement of the autonomic nervous system or intrinsic salivary gland dysfunction in rheumatoid arthritis-associated dry mouth.

Q4: What is known about the structure of methylcholine iodide and its interaction with enzymes?

A4: While specific spectroscopic data isn't provided in the extracts, research has explored the stereochemistry of methylcholine iodide and its interaction with cholinesterase enzymes. [, ] Studies involving stereoisomeric lactoyl-β-methylcholine iodides helped elucidate the stereospecificity of cholinesterase and acetylcholinesterase, enzymes responsible for acetylcholine breakdown. Understanding these interactions is crucial as they influence the duration and intensity of cholinergic effects.

Q5: Are there any studies on the stability of methylcholine iodide in solution?

A5: Yes, research has investigated the stability of acetyl-β-methylcholine iodide (betacholyl) in solution. [] This is important for ensuring accurate dosing and efficacy of pharmaceutical formulations containing the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。